

Technical Comparison Guide: 5-Chloro-2-fluoro-4-isopropoxyphenylboronic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid

CAS No.: 2121511-67-7

Cat. No.: B6304605

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Executive Summary & Strategic Utility

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid (Formula: C

H

BCIFO

) is a specialized organoboron building block designed for the synthesis of biaryl scaffolds in medicinal chemistry.

Unlike its widely used analog, (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid, this isopropoxy variant offers a strategic advantage in Lead Optimization. The bulky isopropoxy group (

) modulates lipophilicity (LogP) and significantly enhances metabolic stability by blocking the O-dealkylation metabolic soft spot common in methoxyarenes.

This guide provides the definitive elemental analysis reference data, compares its performance against key alternatives, and details a validated Suzuki-Miyaura coupling protocol.

Chemical Characterization & Elemental Analysis

For researchers validating incoming raw materials, the Elemental Analysis (EA) serves as the primary confirmation of bulk purity and stoichiometry. Boronic acids are prone to dehydration (forming boroxines), which distorts EA data.

Theoretical vs. Acceptance Criteria

Note: Data below is calculated for the anhydrous monomer (C

H

BClFO

, MW: 232.45 g/mol).

Element	Theoretical Mass %	Acceptance Range (±0.4%)	Common Impurity Flags
Carbon (C)	46.50%	46.10% – 46.90%	Low %C suggests hydration or inorganic salts.
Hydrogen (H)	4.77%	4.37% – 5.17%	High %H often indicates residual solvent (e.g., Hexanes).
Nitrogen (N)	0.00%	< 0.10%	Presence indicates cross-contamination (e.g., from amines). [1] [2] [3] [4] [5] [6] [7]
Chlorine (Cl)	15.25%	14.85% – 15.65%	Deviations suggest dehalogenation.

Technical Insight: The Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). A "failed" elemental analysis (e.g., Carbon > 47%) often indicates partial dehydration rather than impurity.

- Correction Protocol: If EA values are high, analyze via quantitative

-NMR (DMSO-

) to determine the monomer:boroxine ratio before adjusting stoichiometry in reactions.

Comparative Performance Guide

This section objectively compares **5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid** (Compound A) with its two primary alternatives: the Methoxy analog (Compound B) and the Non-alkoxy analog (Compound C).

Table 1: Physicochemical & Functional Comparison

Feature	Compound A (Isopropoxy)	Compound B (Methoxy)	Compound C (H- Analog)
Structure	4-OiPr, 5-Cl, 2-F	4-OMe, 5-Cl, 2-F	4-H, 5-Cl, 2-F
LogP (Predicted)	~2.8 (Moderate Lipophilicity)	~2.3	~2.5
Metabolic Stability	High (Steric bulk blocks CYP450)	Low (Prone to O- demethylation)	Moderate (Prone to oxidation)
Suzuki Reactivity	Good (Nucleophilic, but sterically hindered)	Excellent (Less steric hindrance)	Moderate (Less electron-rich)
Solubility (Org. Solvents)	High (DCM, THF)	Moderate	Moderate

Performance Analysis

- Metabolic Stability: The isopropyl group in Compound A introduces steric bulk around the oxygen atom. This significantly retards oxidative dealkylation by Cytochrome P450 enzymes compared to the methoxy group in Compound B, extending the half-life () of the final drug candidate.

- Reactivity Profile: The 4-alkoxy group is electron-donating (+M effect), making the boronate a stronger nucleophile in the transmetallation step of Suzuki coupling. However, the 2-Fluoro and 5-Chloro substituents are electron-withdrawing, which stabilizes the C-B bond but can slow down transmetallation.
 - Result: Compound A requires slightly more vigorous conditions (e.g., higher temp or stronger base) than simple phenylboronic acid, but yields are generally high (>85%).

Validated Experimental Protocol

Objective: Synthesis of a biaryl scaffold via Suzuki-Miyaura Coupling using **5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid**. Scale: 1.0 mmol.

Reagents & Materials[1][5][6][8][9][10][11][12]

- Boronic Acid: **5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid** (1.2 equiv, 279 mg)
- Electrophile: Aryl Bromide (1.0 equiv)

- Catalyst: Pd(dppf)Cl

·CH

Cl

(3 mol%) – Selected for robustness against steric bulk.

- Base: K

CO

(3.0 equiv, 2M aqueous solution)

- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

- Inert Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen (

) for 5 minutes.

- Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
- Base Activation: Add 2M aq. K

CO

(1.5 mL) dropwise.

- Expert Note: The presence of water is critical for the formation of the reactive boronate species [Ar-B(OH)

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- Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS.
 - Endpoint: Look for consumption of Aryl Bromide.
- Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na

SO

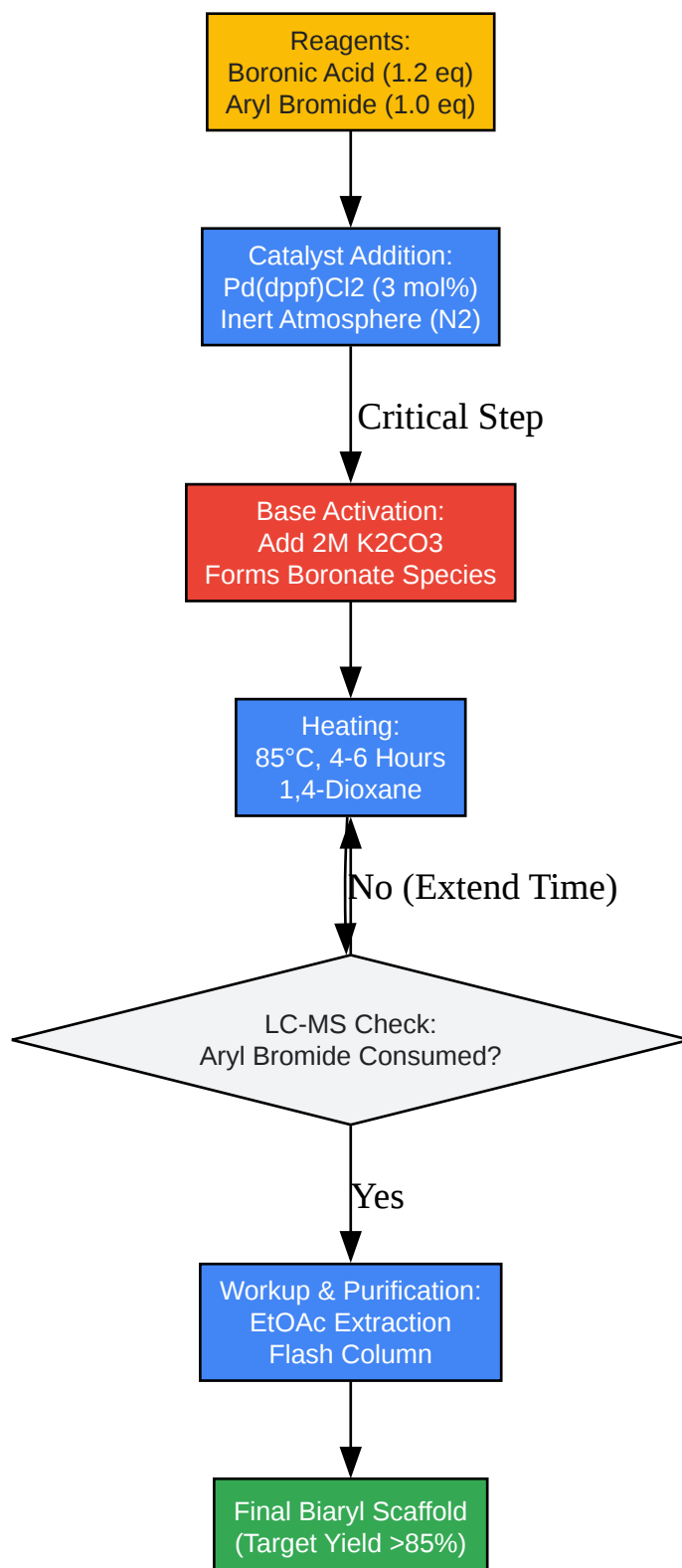
, filter, and concentrate.

- Purification: Flash chromatography (Hexanes/EtOAc gradient).

Visualizations & Decision Logic

Diagram 1: Reaction Mechanism & Workflow

This workflow illustrates the critical path for successful coupling, highlighting the activation step often missed in standard protocols.

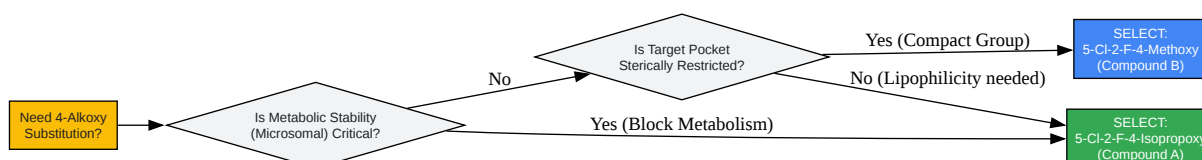


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Caption: Optimized Suzuki-Miyaura workflow emphasizing the base activation step required for sterically hindered alkoxy-boronic acids.

Diagram 2: Reagent Selection Decision Tree

When should you choose the Isopropoxy variant over the Methoxy?



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Caption: Decision matrix for selecting between Isopropoxy and Methoxy analogs based on ADME requirements.

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